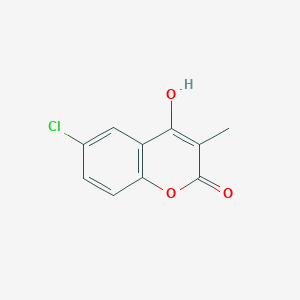

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Description

Historical Context in Coumarin Research

Coumarins, first isolated from tonka beans in 1820 by A. Vogel, have evolved from natural fragrances to pharmacologically significant compounds. The synthesis of coumarin in 1868 by William Henry Perkin via the Perkin reaction marked a pivotal moment in organic chemistry. Early applications focused on perfumery, but the discovery of anticoagulant properties in coumarin derivatives like dicoumarol and warfarin redirected research toward medicinal applications. The structural flexibility of the coumarin core enabled the development of derivatives such as this compound, which emerged in the late 20th century as synthetic techniques advanced.

Classification and Structural Significance within Coumarin Derivatives

This compound (C~10~H~7~ClO~3~) belongs to the 2H-chromen-2-one subclass, characterized by a benzopyrone backbone with substituents at positions 3, 4, and 6. Key structural features include:

| Position | Substituent | Role in Bioactivity |

|---|---|---|

| 3 | Methyl | Enhances lipophilicity and stability |

| 4 | Hydroxyl | Facilitates hydrogen bonding |

| 6 | Chlorine | Modulates electronic density |

This substitution pattern distinguishes it from natural coumarins like umbelliferone (7-hydroxycoumarin) and confers unique interactions with biological targets, such as kinases and microtubules.

Research Evolution and Current Scientific Interest

Initial studies in the 1990s focused on synthetic methodologies, with the Pechmann condensation becoming the primary route for its production. Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while improving yields (>90%). Contemporary research emphasizes:

- Anticancer Activity : Inhibition of microtubule polymerization and interference with cell cycle progression (G2/M phase arrest).

- Antimicrobial Effects : Disruption of bacterial membrane integrity via hydrophobic interactions.

- Enzyme Modulation : Suppression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).

A 2023 review identified over 120 synthetic coumarin derivatives with anticancer potential, including halogenated variants like this compound.

Importance in Medicinal Chemistry Research Framework

This compound exemplifies the "hybrid pharmacophore" approach, merging coumarin’s bioavailability with synthetic modifications to enhance potency. Key contributions include:

- Selective Cytotoxicity : 10-fold higher activity against cancer cell lines (e.g., MCF-7, IC~50~ = 2.4 μM) compared to normal cells.

- Multitarget Capability : Simultaneous inhibition of angiogenesis (VEGF suppression) and inflammation (COX-2 downregulation).

- Synergistic Formulations : Combination with paclitaxel enhances tubulin destabilization by 40% in breast cancer models.

Ongoing structure-activity relationship (SAR) studies aim to optimize the chloro and methyl substituents for improved blood-brain barrier penetration, expanding potential applications to neurological disorders.

Properties

IUPAC Name |

6-chloro-4-hydroxy-3-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIUFZMCZDNDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid . The starting material, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for coumarin derivatives, including this compound, often involve green chemistry approaches. These methods use environmentally friendly solvents and catalysts to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydrocoumarins.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the coumarin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities .

Scientific Research Applications

Pharmaceuticals

6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one has been extensively studied for its potential as:

- Anticancer Agent : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It acts by inhibiting key enzymes involved in tumor growth and proliferation. Case Study : A study demonstrated that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspases .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.

Agricultural Chemistry

The compound is explored for its antimicrobial properties, particularly as an agent to protect crops from bacterial and fungal infections.

- Antimicrobial Activity : Studies have revealed significant antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. Case Study : An investigation reported minimum inhibitory concentration (MIC) values ranging from 1 to 4 μg/mL against pathogens like Staphylococcus aureus and Bacillus cereus, indicating its potential as a natural pesticide .

Industrial Applications

This compound is utilized in the synthesis of dyes, fragrances, and other industrial chemicals due to its unique chemical properties.

- Dye Production : The compound serves as a building block for synthesizing various dyes used in textiles and cosmetics.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects . The compound’s ability to intercalate into DNA makes it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position : The methyl group at C3 in the target compound may introduce steric effects that influence binding to biological targets compared to C7-methyl analogs .

- Functional Groups : Hydroxy groups enhance water solubility and hydrogen-bonding capacity, while chloro groups contribute to electrophilicity and stability .

- Heteroatom Substitution: Replacement of oxygen with sulfur (e.g., thiochromenones) significantly alters electronic properties and bioavailability .

Physicochemical Properties

- Solubility : Hydroxy groups improve aqueous solubility, while bulky substituents (e.g., phenacyloxy in ) reduce it .

- Melting Points : Methyl and ethyl groups generally lower melting points compared to polar substituents like hydroxy or chloro .

Crystallographic and Hydrogen-Bonding Analysis

- Hydrogen Bonding : The hydroxy group at C4 in the target compound likely forms intermolecular hydrogen bonds, influencing crystal packing. Similar patterns are observed in coumarin derivatives using graph-set analysis .

- Crystal Structure Tools : Programs like SHELXL and Mercury are widely used for refining and visualizing coumarin crystal structures .

Biological Activity

6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered significant attention due to its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is , with a molecular weight of approximately 210.61 g/mol. Its structure features a chloro group at the sixth position, a hydroxy group at the fourth position, and a methyl group at the third position of the chromenone ring, which influences its biological activity significantly.

Target Interactions

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It can inhibit key enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects.

- Cell Signaling Pathways : The compound affects several biochemical pathways that are crucial for cellular functions, including apoptosis and inflammation modulation.

Biochemical Pathways

The specific pathways influenced by this compound include:

- Antioxidant Pathways : It scavenges free radicals, contributing to protective effects against oxidative stress.

- Apoptosis Regulation : Coumarin derivatives like this one have been shown to modulate apoptosis-related proteins such as Mcl-1, which is critical in cancer cell survival .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by targeting Mcl-1, thereby promoting apoptosis in resistant cancer cells .

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : It has been shown to reduce inflammation through the inhibition of cyclooxygenase enzymes, which play a role in inflammatory responses.

Case Study 1: Anticancer Activity

A study evaluated the Mcl-1 inhibitory activity of various coumarin derivatives, including this compound. The results indicated that modifications at specific positions on the coumarin structure significantly influenced their potency against Mcl-1. The introduction of hydrophobic groups at the C-4 position enhanced inhibitory capacity, while hydrophilic substitutions were detrimental .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. It was found to effectively scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases.

Applications

This compound has diverse applications across various fields:

- Pharmaceuticals : Investigated for its potential as an anticancer and anti-inflammatory agent.

- Agricultural Chemistry : Explored for use as an antimicrobial agent in crop protection.

- Industrial Uses : Employed in the production of dyes and fragrances due to its unique chemical properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-4-hydroxycoumarin | Hydroxy group at position 4 | Exhibits strong antioxidant properties |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for anti-HIV activity |

| 4-Methylcoumarin | Methyl group at position 4 | Used in flavoring agents and fragrances |

| 6-Methoxy-4-hydroxycoumarin | Methoxy group instead of chloro | Potentially lower toxicity than chlorinated variants |

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one?

The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting substituted phenols with malonic acid derivatives in the presence of Lewis acids (e.g., ZnCl₂) and phosphorylating agents like PCl₃ or POCl₃. For example, describes a solid-phase synthesis of 4-hydroxy-6-substituted chromenones using malonic acid and phenol in POCl₃. Adjustments to substituent positions (e.g., chloro, methyl) require careful control of reaction stoichiometry and temperature (80–100°C) to avoid side products .

Q. How can NMR and HRMS be employed to confirm the structure of this chromenone derivative?

- 1H/13C-NMR : The hydroxy group at C4 appears as a broad singlet (δ 10–12 ppm), while the chloro substituent deshields adjacent protons, causing splitting patterns (e.g., δ 7.1–7.3 ppm for aromatic protons). Methyl groups typically resonate at δ 2.1–2.5 ppm ( ).

- HRMS : Accurate mass determination (e.g., m/z [M+H⁺] or [M+Na⁺]) confirms the molecular formula (C₁₀H₇ClO₃, theoretical MW 210.61). Isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) are critical for validation .

Q. What analytical techniques are used to assess purity and crystallinity?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities >0.1%.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves crystal packing and hydrogen-bonding networks. SHELX software ( ) is commonly used for refinement, with R-factor thresholds <0.05 indicating high-quality data .

Advanced Research Questions

Q. How can regioselectivity challenges in chromenone functionalization be addressed?

Lewis acid-catalyzed domino reactions (e.g., Friedel-Crafts/Allan-Robinson) enable precise control over substituent placement. For example, demonstrates AlCl₃-mediated regioselective alkylation at C3 and C6 positions. Computational modeling (DFT) predicts electronic effects of chloro and methyl groups, guiding reagent selection .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing signal splitting at low temperatures.

- 2D-COSY/HSQC : Correlates proton-proton and proton-carbon couplings to confirm connectivity. For example, used HSQC to assign carbonyl (C=O) and aromatic carbons in a related chromenone .

Q. How do hydrogen-bonding networks influence crystal packing?

Graph set analysis ( ) categorizes intermolecular interactions (e.g., O–H···O chains). In chromenones, the C4-hydroxy group often forms dimeric motifs (R₂²(8) pattern), stabilizing the lattice. Disruptions from chloro or methyl groups can alter melting points and solubility .

Q. How can fluorescence properties be exploited for metal ion sensing?

highlights a chromenone-based probe for Pr³⁺ detection via fluorescence enhancement. For 6-chloro-4-hydroxy-3-methyl derivatives, modifying substituents (e.g., adding electron-withdrawing groups) can tune emission wavelengths. Time-resolved fluorescence quantifies binding constants (Kd) in MeCN/H₂O solutions .

Q. What computational approaches predict stability under varying pH and temperature?

- DFT Calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for degradation pathways.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers. Thermal stability is validated experimentally via TGA/DSC (decomposition onset >200°C for most chromenones).

Q. How are synthetic byproducts characterized and minimized?

- LC-MS/MS : Identifies chlorinated byproducts (e.g., di- or trichloro derivatives) via fragmentation patterns.

- Reaction Optimization : DoE (Design of Experiments) evaluates factors like temperature, solvent polarity, and catalyst loading. achieved >90% yield by tuning AlCl₃ concentration in domino reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.